molecular formula C16H12O3 B8170766 Methyl 3-(4-ethynylphenoxy)benzoate

Methyl 3-(4-ethynylphenoxy)benzoate

Cat. No.: B8170766
M. Wt: 252.26 g/mol
InChI Key: YNGOLDICFJLFBA-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethynylphenoxy)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxyl group, a phenoxy substituent at the third position of the benzene ring, and an ethynyl group at the para position of the phenoxy moiety. This compound is primarily utilized in medicinal chemistry as a key intermediate in synthesizing triazole-based antifungal agents. Its ethynyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it valuable for modular drug design .

Properties

IUPAC Name

methyl 3-(4-ethynylphenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-3-12-7-9-14(10-8-12)19-15-6-4-5-13(11-15)16(17)18-2/h1,4-11H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGOLDICFJLFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the production of Methyl 3-(4-ethynylphenoxy)benzoate can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts and microwave-assisted synthesis can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-ethynylphenoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(4-ethynylphenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(4-ethynylphenoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The following table highlights structural differences between Methyl 3-(4-ethynylphenoxy)benzoate and related compounds:

Compound Name Substituents at Position 3 Key Functional Groups Key References
This compound 4-ethynylphenoxy Ethynyl, phenoxy, methyl ester
Methyl 4-[(4-cyanobenzyl)oxy]benzoate (23n) 4-cyanobenzyloxy Cyano, benzyloxy, methyl ester
Methyl 3-(4-methoxyphenyl)benzoate 4-methoxyphenyl Methoxy, methyl ester
Methyl 3,4-dimethoxybenzoate 3,4-dimethoxy Methoxy (dual), methyl ester
Methyl 3-(trifluoromethyl)benzoate Trifluoromethyl CF3, methyl ester
Methyl 4-(2-(3-chlorophenyl)ureido)benzoate (4b) 4-ureido (with 3-chlorophenyl substitution) Ureido, chloro, methyl ester

Key Observations :

  • Reactivity: The ethynyl group in this compound facilitates click chemistry, unlike cyano (23n) or methoxy (12) substituents, which are less reactive in cross-coupling reactions .
  • Biological Activity: Compounds like 4b (ureido-substituted) and this compound are designed for antifungal applications, but their mechanisms differ. The ethynyl group enhances target binding via alkyne-mediated interactions, while ureido groups (4b) may inhibit fungal enzymes through hydrogen bonding .

Yield and Complexity :

  • This compound synthesis involves multi-step protocols (e.g., epoxide ring-opening, alkyne coupling) with moderate yields (~60–80%) .
  • Williamson-derived analogs (e.g., 23n, 23o) achieve higher yields (>90%) due to simpler reaction conditions .

Physicochemical Properties

Property This compound Methyl 3-(4-methoxyphenyl)benzoate Methyl 3,4-dimethoxybenzoate
Molecular Weight (g/mol) ~284.3 (estimated) 242.27 196.20
LogP (Predicted) 3.2 2.8 1.9
Water Solubility Low Low Moderate
Melting Point Not reported Not reported 98–100°C

Key Trends :

  • Solubility : Dimethoxy derivatives (e.g., Methyl 3,4-dimethoxybenzoate) exhibit better aqueous solubility due to polar methoxy groups .

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